molecular formula C14H11F3OS B14134948 1-(Benzyloxy)-4-(trifluoromethylthio)benzene

1-(Benzyloxy)-4-(trifluoromethylthio)benzene

Cat. No.: B14134948
M. Wt: 284.30 g/mol
InChI Key: VJUBFSJOGSNHBY-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethylthio group attached to a benzene ring. The trifluoromethylthio group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylthiolating agents and radical initiators. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Benzyloxy)-4-(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the trifluoromethylthio group into other functional groups.

    Substitution: The benzyloxy and trifluoromethylthio groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Benzyloxy)-4-(trifluoromethylthio)benzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The trifluoromethylthio group can participate in electron transfer processes, influencing the compound’s reactivity. The benzyloxy group can interact with specific enzymes or receptors, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific molecular targets and pathways involved .

Comparison with Similar Compounds

1-(Benzyloxy)-4-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1-(Benzyloxy)-4-(trifluoromethyl)benzene: This compound lacks the sulfur atom in the trifluoromethylthio group, which can affect its reactivity and stability.

    1-(Benzyloxy)-4-(methylthio)benzene: The presence of a methylthio group instead of a trifluoromethylthio group results in different electronic properties and reactivity.

    1-(Benzyloxy)-4-(chlorothio)benzene: The chlorothio group introduces different steric and electronic effects compared to the trifluoromethylthio group.

The uniqueness of this compound lies in the combination of the benzyloxy and trifluoromethylthio groups, which impart distinct properties and reactivity to the compound .

Properties

Molecular Formula

C14H11F3OS

Molecular Weight

284.30 g/mol

IUPAC Name

1-phenylmethoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C14H11F3OS/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

VJUBFSJOGSNHBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)SC(F)(F)F

Origin of Product

United States

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